molecular formula C6H4FN3 B1458812 7-Fluoro-1H-pyrazolo[4,3-b]pyridine CAS No. 1378820-30-4

7-Fluoro-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1458812
M. Wt: 137.11 g/mol
InChI Key: ZTOVXMHRNXZPMQ-UHFFFAOYSA-N
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Description

7-Fluoro-1H-pyrazolo[4,3-b]pyridine is a building block in bioengineering of compounds with specific properties relating to acidity, lipophilicity, and metabolic stability .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Chemical Reactions Analysis

The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis and Characterization : Research has demonstrated versatile synthetic routes to access 7-Fluoro-1H-pyrazolo[4,3-b]pyridine derivatives, highlighting their potential as building blocks in organic chemistry. One study describes a one-pot multigram synthesis of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, showcasing its role as a versatile building block for further chemical modifications (Schirok et al., 2015). Additionally, research on the convenient ultrasound-promoted synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines underlines the compound's significance in facilitating rapid and efficient chemical reactions (Nikpassand et al., 2010).

  • Fluorescent Properties and Chemical Sensing : Several studies have focused on the fluorescent properties of 7-Fluoro-1H-pyrazolo[4,3-b]pyridine derivatives. For instance, research into the synthesis of fluorescent 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines highlights their utility as chemosensors for the nanomolar detection of Cu2+, showcasing their potential in environmental monitoring and biomedical diagnostics (García et al., 2019).

Biomedical Applications

  • Anticancer Activity : The anticancer potential of 7-Fluoro-1H-pyrazolo[4,3-b]pyridine derivatives has been a subject of interest. A study on the synthesis and antiproliferative activity of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines against various cancer cell lines, including K562, MV4-11, and MCF-7, identifies compounds with low micromolar GI50 values. This suggests a promising avenue for the development of novel anticancer agents (Razmienė et al., 2021).

  • Antimicrobial and Antifungal Activities : Derivatives of 7-Fluoro-1H-pyrazolo[4,3-b]pyridine have been evaluated for their antimicrobial and antifungal properties. An example includes the synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation, which were then tested for antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity, showing significant potential in addressing microbial resistance (El-Borai et al., 2012).

Future Directions

Targeting FGFRs represents an attractive strategy for cancer therapy . Pyrazolo[3,4-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported , suggesting potential future directions for the development of 7-Fluoro-1H-pyrazolo[4,3-b]pyridine.

properties

IUPAC Name

7-fluoro-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOVXMHRNXZPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NNC2=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1H-pyrazolo[4,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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